molecular formula C6H8N2O2 B1581501 1,4-Diisocyanatobutane CAS No. 4538-37-8

1,4-Diisocyanatobutane

Cat. No. B1581501
CAS RN: 4538-37-8
M. Wt: 140.14 g/mol
InChI Key: OVBFMUAFNIIQAL-UHFFFAOYSA-N
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Description

1,4-Diisocyanatobutane, also known as Tetramethylene diisocyanate, is an organic compound with the linear formula OCN(CH2)4NCO . It has been used as a ligand in the formation of organometallic complexes and in the synthesis of elastomeric, biodegradable poly (ester-urethane)ureas .


Molecular Structure Analysis

The molecular structure of 1,4-Diisocyanatobutane is represented by the formula OCN(CH2)4NCO . It has a molecular weight of 140.14 .


Physical And Chemical Properties Analysis

1,4-Diisocyanatobutane is a liquid at room temperature with a density of 1.105 g/mL at 25 °C . It has a boiling point of 102-104 °C/14 mmHg . The refractive index is 1.453 .

Scientific Research Applications

Thermodynamics and Physical Properties

  • Thermodynamics: 1,4-Diisocyanatobutane exhibits unique thermodynamic properties. Smirnova et al. (2006) investigated its temperature-dependent heat capacity in crystalline and liquid states, providing insights into its thermodynamic characteristics such as fusion, cryoscopic constants, and heat capacity components (Smirnova et al., 2006).

Chemical Synthesis and Reactions

  • Synthesis of Isocyanates and Amines: Sanaallah (2016) demonstrated the synthesis of 1,4-diisocyanatobutane via a green and non-toxic route, highlighting its potential in the production of industrially important chemicals (Sanaallah, 2016).

Material Science and Engineering

  • Fabrication of Zeolite Monolayers: Wang et al. (2008) used 1,4-diisocyanatobutane as a covalent molecular linker to prepare oriented zeolite L monolayers, showing its utility in advanced material fabrication (Wang et al., 2008).
  • Polyurethane Synthesis: The compound's role in creating polyurethanes was studied by Smirnova et al. (2006), exploring its interaction with diols like 1,4-butanediol and 1,6-hexanediol to form linear polyurethanes (Smirnova et al., 2006).
  • Biomedical Applications: Kavlock et al. (2007) synthesized segmented polyurethanes using 1,4-diisocyanatobutane for bone tissue engineering, indicating its relevance in biomedical material science (Kavlock et al., 2007).

Water and Gelatin Behavior

  • Gelatin Crosslinking: Patil et al. (2000) used 1,4-diisocyanatobutane for crosslinking gelatin, studying the crystallization of water in these systems, which has implications for food science and biomaterials (Patil et al., 2000).

Semiconductor Technology

  • Semiconductor Surfaces: Tatseun et al. (2012) investigated the adsorption of 1,4-diisocyanatobutane on semiconductor surfaces, contributing to the understanding of molecular layer deposition in semiconductor technology (Tatseun et al., 2012).

Electro-Optical Properties

  • Cellulose-Based PDLC Cells: Almeida et al. (2001) studied the effect of 1,4-diisocyanatobutane as a cross-linking agent on the electro-optical properties of cellulose derivative-based PDLC type cells, relevant to display technology (Almeida et al., 2001).

Environmental and Health Implications

  • Carcinogenic Risk Assessment: Bolognesi et al. (2001) discussed the carcinogenic risk of diisocyanates, including 1,4-diisocyanatobutane, providing crucial information on its safety and environmental impact (Bolognesi et al., 2001).

Safety And Hazards

1,4-Diisocyanatobutane is classified as having acute oral, dermal, and inhalation toxicity. It can cause skin irritation, serious eye irritation, respiratory sensitization, and skin sensitization. It may also cause respiratory irritation if inhaled, and it is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

The future of 1,4-Diisocyanatobutane is expected to see robust growth, with innovations and diverse applications propelling the industry towards broader development horizons .

properties

IUPAC Name

1,4-diisocyanatobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5-7-3-1-2-4-8-6-10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBFMUAFNIIQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C=O)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325552
Record name 1,4-Diisocyanatobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diisocyanatobutane

CAS RN

4538-37-8
Record name Tetramethylene diisocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4538-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 510650
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004538378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4538-37-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510650
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Diisocyanatobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
364
Citations
NN Smirnova, KV Kandeev, TA Bykova… - The Journal of Chemical …, 2006 - Elsevier
The temperature dependence of heat capacity of 1,4-diisocyanatobutane in crystalline and liquid states was determined by precision adiabatic vacuum calorimetry in the temperature …
Number of citations: 5 www.sciencedirect.com
NN Smirnova, KV Kandeev, AV Markin, TA Bykova… - Thermochimica acta, 2006 - Elsevier
The temperature dependence of heat capacity and characteristics of physical transformations of partially crystalline linear aliphatic polyurethanes based on 1,4-diisocyanatobutane with …
Number of citations: 8 www.sciencedirect.com
KD Kavlock, TW Pechar, JO Hollinger, SA Guelcher… - Acta biomaterialia, 2007 - Elsevier
Segmented polyurethanes have been used extensively in implantable medical devices, but their tunable mechanical properties make them attractive for examining the effect of …
Number of citations: 141 www.sciencedirect.com
P Tananchai, Y Chisti - Biotechnology progress, 2010 - Wiley Online Library
Extracellular invertase (EC 3.2.1.26) of Saccharomyces cerevisiae was stabilized against thermal denaturation by intermolecular and intramolecular crosslinking of the surface …
Number of citations: 23 aiche.onlinelibrary.wiley.com
RD Patil, JE Mark, A Apostolov, E Vassileva… - European Polymer …, 2000 - Elsevier
Five gelatin samples crosslinked with 1,4-diisocyanatobutane, 1,6-diisocyanatohexane, 1,12-diisocyanatododecane, 1,3-butadiene diepoxide and 1,2,7,8-diepoxyoctane were used to …
Number of citations: 88 www.sciencedirect.com
Y Wang, H Li, B Liu, Q Gan, Q Dong… - Journal of solid state …, 2008 - Elsevier
For the first time, 1,4-diisocyanatobutane (DICB) was used as the covalent molecular linker in this study to prepare the uniformly oriented zeolite L monolayer with relatively high …
Number of citations: 18 www.sciencedirect.com
TE Patten, BM Novak - Macromolecules, 1996 - ACS Publications
1,2-Diisocyanates were cyclopolymerized using CpTiCl 2 N(CH 3 ) 2 . Treatment of 1,2-diisocyanatodecane with CpTiCl 2 N(CH 3 ) 2 in THF effected its cyclopolymerization with …
Number of citations: 16 pubs.acs.org
J Guan, KL Fujimoto, MS Sacks, WR Wagner - Biomaterials, 2005 - Elsevier
In the engineering of soft tissues, scaffolds with high elastance and strength coupled with controllable biodegradable properties are necessary. To fulfill such design criteria we have …
Number of citations: 823 www.sciencedirect.com
Y Makimura, G Zhonghong, R Roy - International Congress Series, 2001 - Elsevier
Influenza viruses are serious pathogens for humans. They are known to infect host tissues by first binding to sialoconjugates on the cell surface through their hemagglutinin. α-Sialoside-…
Number of citations: 9 www.sciencedirect.com
PL Almeida, MH Godinho, MT Cidade… - … Crystals and Liquid …, 2001 - Taylor & Francis
We have studied the effect of different diisocyanate cross-linking agents on the electro-optical properties of cellulose derivative based PDLC type cells and on the dielectric properties of …
Number of citations: 17 www.tandfonline.com

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